molecular formula C19H14Cl2FN3O B606699 Cipargamin CAS No. 1193314-23-6

Cipargamin

货号: B606699
CAS 编号: 1193314-23-6
分子量: 390.2 g/mol
InChI 键: CKLPLPZSUQEDRT-WPCRTTGESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cipargamin (KAE609/NITD609) is a spiroindolone-class antimalarial drug developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV) and other institutions . It targets Plasmodium falciparum ATPase 4 (PfATP4), a P-type ATPase critical for maintaining sodium homeostasis in malaria parasites . By inhibiting PfATP4, this compound disrupts ion balance, leading to rapid parasite lysis and clearance .

准备方法

Catalytic Asymmetric Alkynylation for Propargylic α-Tertiary Amine Synthesis

The cornerstone of cipargamin’s synthesis is the direct catalytic asymmetric alkynylation of functionalized terminal alkynes to ketimines. This method, developed by Zhu et al., enables the stereoselective formation of the propargylic α-tertiary amine backbone .

Reaction Mechanism and Ligand Optimization

The alkynylation employs a copper(I)-catalyzed system with chiral bisoxazoline ligands. Key findings from Huangdi Feng et al. demonstrate that ligand L2 (a bisoxazoline derivative) in a 3:1 dichloromethane-toluene mixture at −20°C achieves optimal enantiocontrol (93:7 er) . Substituting L2 with other ligands (e.g., L1 or L5) reduces enantioselectivity to ≤90:10 er, underscoring L2’s critical role in stereochemical fidelity .

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. A 3:1 dichloromethane-toluene mixture enhances yield (78%) and enantiomeric ratio (96:4 er) compared to pure dichloromethane (72%, 93:7 er) . Lowering the temperature to −20°C improves enantioselectivity but necessitates extended reaction times (24–48 hours) .

Enantioselective Rhodium-Catalyzed Addition of Arylboroxines

An alternative route involves rhodium-catalyzed asymmetric addition of arylboroxines to N-unprotected ketimines. This method, reported by Zhu et al., bypasses the need for alkynylation and directly constructs the chiral amine core .

Comparative Analysis with Alkynylation

The rhodium-based approach achieves comparable enantioselectivity (99:1 er) but requires milder conditions (room temperature, 12 hours) . However, it exhibits lower tolerance for electron-deficient arylboroxines, limiting its substrate scope compared to the copper-catalyzed alkynylation .

Process Optimization and Scale-Up Strategies

Large-Scale Crystallization of Intermediate IVB

Example 12 from New Drug Approvals outlines a scalable process for purifying intermediate IVB :

  • Dissolution : 50 g of IVB salt is dissolved in 300 mL ethanol and 100 mL water at 58°C.

  • Deprotonation : 85 g of 10% aqueous sodium carbonate is added, inducing precipitation.

  • Filtration and Crystallization : The mixture is filtered, rinsed with ethanol-water (3:1), and cooled to room temperature. Adding 200 mL water yields a crystalline product with >99% purity .

Solvent Composition and Yield

Ethanol-water mixtures (3:1 v/v) prevent premature crystallization, while incremental water addition ensures controlled particle growth . This method achieves a 92% yield on a 100-g scale, demonstrating industrial viability .

Impact of N-Protecting Groups on Enantioselectivity

Feng et al. systematically evaluated N-protecting groups on isatin derivatives to optimize enantiocontrol :

N-Protecting GroupYield (%)Enantiomeric Ratio (er)
2,6-Dichlorobenzyl7293:7
Acetyl6890:10
Tosyl5585:15

The 2,6-dichlorobenzyl group maximizes steric hindrance, minimizing racemization during the alkynylation step . Conversely, electron-withdrawing groups (e.g., tosyl) reduce yield due to side reactions .

Role of Additives and Counterions

Sodium vs. Potassium Salts in ATP Hydrolysis

Biochemical studies reveal that Na⁺ is essential for PfATP4-associated ATPase activity, which this compound inhibits . Replacing Na⁺ with choline in low-Na⁺ conditions reduces ATP hydrolysis by 22%, confirming Na⁺’s role in stabilizing the transition state .

pH-Dependent Activity

PfATP4 activity increases linearly from pH 5.6 to 7.6, with optimal ATP hydrolysis at pH 7.6 (152 mM Na⁺) . this compound (500 nM) abolishes Na⁺-dependent activity across this range, validating its mechanism as a PfATP4 inhibitor .

化学反应分析

Cipargamin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Introduction to Cipargamin

This compound, also known as KAE609 or NITD609, is a novel spiroindolone compound that has emerged as a promising candidate in the fight against malaria, particularly against Plasmodium falciparum. Its unique mechanism of action targets the PfATP4 sodium pump, which is crucial for the survival of malaria parasites. This article explores the scientific research applications of this compound, focusing on its efficacy, pharmacokinetics, and potential in addressing drug-resistant malaria.

Phase II Trials

This compound has undergone extensive testing in clinical trials, notably in a Phase II randomized, open-label trial conducted in sub-Saharan Africa. The study evaluated its efficacy against uncomplicated Plasmodium falciparum malaria. Key findings include:

  • Rapid Parasite Clearance : this compound demonstrated a median parasite clearance time (PCT) of approximately 8 hours at doses of 50 mg or higher, significantly faster than the 24 hours observed with standard treatments like artemether-lumefantrine .
  • Adequate Clinical and Parasitological Response (ACPR) : The PCR-corrected ACPR rates at 14 and 28 days were over 75% and 65%, respectively, indicating strong efficacy against malaria .
  • Resistance Markers : The emergence of mutations in the PfATP4 gene was noted in treatment failures, highlighting the need for careful monitoring of resistance patterns .

Comparison with Other Treatments

TreatmentMedian PCT (hours)ACPR at 28 days (%)
This compound (≥50 mg)8>65
Artemether-lumefantrine24<75

Targeting Drug Resistance

Research indicates that mutations associated with artemisinin resistance can alter mitochondrial function in malaria parasites. By understanding these mechanisms, this compound may provide a therapeutic avenue to overcome resistance .

Antibabesial Activity

This compound has also been evaluated for its effectiveness against other apicomplexan parasites such as Babesia species. Preliminary studies suggest that it may inhibit growth in these pathogens, indicating its potential as a broad-spectrum antiparasitic agent .

相似化合物的比较

Key Attributes :

  • Potency: Nanomolar IC50 (0.5–1.4 nM) against drug-resistant strains .
  • Pharmacokinetics : Elimination half-life of ~24 hours in humans, enabling single-dose regimens .
  • Clinical Efficacy : Median parasite clearance time (PCT) of 8 hours vs. 24 hours for artemether-lumefantrine .
  • Transmission-Blocking : Active against gametocytes, reducing malaria transmission .

Comparison with Structurally and Mechanistically Similar Compounds

MB14 and MB10 (Structurally Related Compounds)

MB14 and MB10 are structurally related to cipargamin but exhibit distinct pharmacological profiles:

Parameter This compound MB14/MB10
PfATP4 ATPase EC50 12 nM (wild-type PfATP4) 50–70 nM
Parasite Growth IC50 0.5–1.4 nM 500–700 nM
Parasite Lysis Rapid lysis at 1 nM Requires 1000× higher concentration
Intracellular Accumulation Likely accumulates in parasites Lower intracellular concentrations

Key Findings :

  • This compound is ~1000× more potent than MB14/MB10 at inhibiting parasite growth, despite only a 4–5× difference in PfATP4 ATPase inhibition .
  • This discrepancy may arise from differential drug accumulation in parasites .

SJ733 (Dihydroisoquinolone Class)

SJ733, a dihydroisoquinolone, also targets PfATP4 but differs in resistance profiles and clinical development:

Parameter This compound SJ733
Resistance Mutations G358S in PfATP4 Dd2 mutations (e.g., L263E)
Cross-Resistance No cross-resistance with artemisinins Mutations do not overlap with this compound
Clinical Stage Phase II trials Preclinical

Mechanistic Insight :

Artemether-Lumefantrine (Standard Care)

Artemether-lumefantrine, an artemisinin-based combination therapy (ACT), serves as a benchmark for efficacy and safety:

Parameter This compound Artemether-Lumefantrine
Parasite Clearance Median PCT: 8 hours Median PCT: 24 hours
Recrudescence Rate 17.8% at day 28 (monotherapy) <5% (combination therapy)
Half-Life ~24 hours Artemether: 1–3 hours; Lumefantrine: 4–6 days
Resistance Risk Medium (requires combination) High in monotherapy

Clinical Implications :

  • This compound’s rapid action supports its use as a fast-acting component in combination regimens to mitigate resistance .

MMV008138 (Novel Antimalarial Candidate)

MMV008138, a tetrahydro-β-carboline derivative, shows promise but lacks detailed clinical

Parameter This compound MMV008138
Target PfATP4 Undisclosed
IC50 0.5–1.4 nM Low nanomolar range
Stage of Development Phase II Preclinical

生物活性

Cipargamin, also known as KAE609, is a novel antimalarial compound that has garnered significant attention due to its potent activity against Plasmodium species, particularly Plasmodium falciparum. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and relevant pharmacokinetic data.

This compound functions primarily as an inhibitor of the Plasmodium ATP4 protein, which is crucial for maintaining sodium ion homeostasis in the parasite. By disrupting this function, this compound induces cellular swelling and ultimately leads to parasite death. This mechanism is distinctive as it targets a different pathway compared to traditional antimalarials like artemisinin, which act on the heme detoxification process .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating rapid parasite clearance and high efficacy rates. Key findings from these trials include:

  • Phase II Trial Results : In a multicenter trial involving adults with uncomplicated P. falciparum malaria, this compound was administered in doses ranging from 50 mg to 150 mg. The median parasite clearance time (PCT) was significantly lower than that of artemether-lumefantrine, at 8 hours compared to 24 hours. The PCR-corrected adequate clinical and parasitological response (ACPR) rates were over 65% at day 28 .
  • Single-Dose Studies : In studies where healthy volunteers were infected with malaria, a single dose of this compound resulted in substantial reductions in parasitemia within 24 hours. The overall log10 parasite reduction ratio over 48 hours was recorded at 3.63 .

In Vitro Activity

This compound exhibits strong inhibitory effects against various Plasmodium strains in vitro. The half-maximal inhibitory concentration (IC50) values for P. falciparum have been reported between 0.4 nM and 1.1 nM for sensitive strains, while mutant strains show higher IC50 values ranging from 1.5 nM to 24.3 nM .

Table 1: In Vitro Efficacy of this compound

StrainIC50 (nM)Selectivity Index
Wild-type P. falciparum0.4 - 1.1High
G358S Mutant1.5 - 24.3Moderate

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed with peak plasma concentrations occurring approximately two hours post-administration. The elimination half-life is around 26 hours, which supports sustained therapeutic levels in the bloodstream .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Cmax)Varies by dose
Time to Cmax~2 hours
Elimination Half-Life~26 hours

Resistance and Mutations

While this compound shows promising efficacy, the emergence of resistance remains a concern. Notably, mutations in the pfatp4 gene have been associated with treatment failures in clinical settings. The G358S mutation has been identified as a significant marker for reduced sensitivity to this compound .

Case Studies

  • Case Study: Phase II Trial : In a trial involving patients treated with single doses of this compound (75 mg), all participants achieved initial parasite clearance by day six; however, recrudescence was observed in four out of eleven patients during follow-up .
  • Healthy Volunteer Study : A human challenge study indicated that while this compound effectively reduced parasitemia rapidly, reinfection occurred relatively quickly after treatment cessation, necessitating combination therapy for sustained efficacy .

常见问题

Basic Research Questions

Q. How should researchers design dose-escalation trials for Cipargamin to balance efficacy and safety in malaria treatment?

  • Methodological Answer : Utilize a multicenter, randomized, open-label design with ascending single or multiple doses (e.g., 50–150 mg) to evaluate pharmacokinetics (PK) and parasite clearance time (PCT). Cohorts should include 10–20 patients per dose group, with artemether-lumefantrine as an active comparator. Monitor hepatic safety and resistance markers as secondary endpoints . Dose adjustments should follow predefined safety thresholds (e.g., hepatic enzyme levels) to minimize risks while assessing therapeutic potential.

Q. What methodologies are used to assess this compound's activity across Plasmodium falciparum life stages?

  • Methodological Answer : Conduct in vitro assays using synchronized parasite cultures to measure inhibition of intraerythrocytic stages (trophozoites, schizonts) and gametocytes. Determine IC50 values via microscopy or fluorescence-based assays. For in vivo validation, correlate PK data (e.g., plasma concentration-time profiles) with reductions in parasitemia and gametocyte carriage in clinical trials .

Q. How can researchers differentiate between recrudescence and reinfection in this compound efficacy trials?

  • Methodological Answer : Use polymerase chain reaction (PCR)-corrected analysis of adequate clinical and parasitological response (ACPR) to distinguish genetically identical recrudescent parasites from new infections. Compare baseline and post-treatment parasite genotypes (e.g., PfATP4 mutations) to confirm resistance-driven failures versus exogenous reinfections .

Advanced Research Questions

Q. How do PfATP4 mutations influence this compound resistance, and what experimental models validate these mechanisms?

  • Methodological Answer : Perform in vitro selection experiments under prolonged this compound pressure to induce mutations (e.g., G358S in PfATP4). Characterize mutant susceptibility via IC50 shifts and sodium homeostasis assays. In clinical samples, use targeted sequencing to detect baseline and post-treatment mutations, correlating their prevalence with treatment failure rates . Validate fitness costs of mutations in murine models or competitive growth assays.

Q. What statistical approaches reconcile discrepancies between PCR-corrected and uncorrected ACPR rates in this compound trials?

  • Methodological Answer : Apply Kaplan-Meier survival analysis to estimate recrudescence probabilities, adjusting for regional reinfection rates. Use mixed-effects models to account for site-specific differences in transmission intensity. Report both endpoints to contextualize efficacy (PCR-corrected) and real-world outcomes (uncorrected) .

Q. How can PK/PD modeling optimize this compound dosing to prevent resistance while maintaining efficacy?

  • Methodological Answer : Develop a population PK model using clinical data (e.g., mean T1/2 = 35.5 hours, accumulation ratio = 1.51–2.43). Simulate exposure-response relationships for parasite reduction ratios and resistance suppression. Recommend combination therapies with partner drugs having long half-lives to extend the post-treatment prophylactic effect .

Q. What strategies mitigate hepatic safety risks identified in this compound trials?

  • Methodological Answer : Implement adaptive trial designs with real-time safety monitoring (e.g., ALT/AST thresholds). Use pharmacokinetic-pharmacodynamic (PK/PD) bridging studies to extrapolate hepatic risk from healthy volunteers to malaria patients. Explore prodrug formulations or alternative routes (e.g., intravenous) to reduce liver exposure .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting in vitro and clinical data on this compound's gametocytocidal activity?

  • Methodological Answer : Conduct ex vivo assays using clinical isolates from trial participants to compare gametocyte viability post-treatment. Integrate transcriptomic data (e.g., gametocyte-specific gene expression) with PK metrics to identify concentration thresholds for transmission-blocking activity. Address discrepancies via meta-analysis of multiple trial datasets .

Q. What bioanalytical techniques quantify this compound metabolites in human plasma?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Validate methods for hydroxylated metabolites (e.g., CYP450-derived) using recombinantly expressed enzymes. Cross-reference with in vitro hepatic microsomal studies to confirm metabolic pathways .

Q. How do researchers evaluate the clinical significance of transient QTcF prolongation observed in this compound trials?

  • Methodological Answer : Perform concentration-QTc analysis using linear mixed-effects models. Compare ΔΔQTcF values against thresholds (e.g., >10 ms) across dose cohorts. Conduct in vitro hERG channel assays to assess arrhythmia risk. Exclude high-risk populations (e.g., congenital long QT syndrome) in subsequent trials .

Q. Synthesis and Preclinical Development

Q. What biocatalytic strategies improve the enantioselective synthesis of this compound?

  • Methodological Answer : Optimize rhodium-catalyzed asymmetric addition of arylboroxines to N-unprotected ketimines. Employ transaminases for chiral amine intermediates (e.g., 95% ee) and scale via chemo-enzymatic routes. Monitor reaction kinetics and impurity profiles using inline PAT (process analytical technology) tools .

Q. How are stability studies designed for this compound formulations in tropical climates?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) for 6 months, analyzing degradation products via LC-MS. Use mathematical models (e.g., Arrhenius equation) to predict shelf life. Validate dissolution profiles in biorelevant media (e.g., FaSSIF) to ensure bioavailability in malaria-endemic regions .

属性

IUPAC Name

(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPLPZSUQEDRT-WPCRTTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152424
Record name Cipargamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193314-23-6
Record name Cipargamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipargamin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipargamin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cipargamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPARGAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。